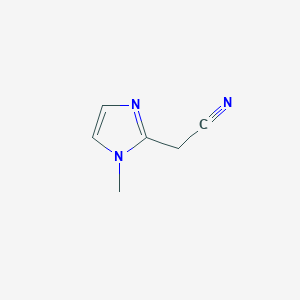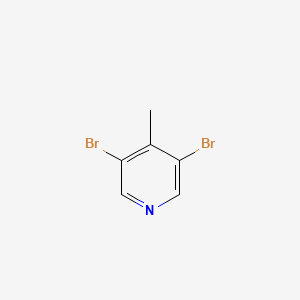![molecular formula C16H10ClFO2 B1300406 3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one](/img/structure/B1300406.png)
3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Métodos De Preparación
The synthesis of 3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced chromenone derivatives.
Substitution: The presence of chloro and fluoro substituents on the phenyl ring allows for nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The presence of chloro and fluoro substituents enhances its binding affinity to target proteins, contributing to its biological activity.
Comparación Con Compuestos Similares
3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one can be compared with other chromenone derivatives and related compounds:
Chromenone Derivatives: Compounds such as 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share the chromenone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorophenyl Derivatives: Compounds like 2-fluoro-6-chlorobenzaldehyde and 4-fluoro-2-chlorobenzaldehyde have similar substituents on the phenyl ring but lack the chromenone core, resulting in different reactivity and applications.
Schiff Bases and Hydrazones: These compounds, formed by condensation reactions with amines or hydrazines, exhibit distinct structural features and biological activities compared to the parent chromenone derivative.
Propiedades
Fórmula molecular |
C16H10ClFO2 |
|---|---|
Peso molecular |
288.7 g/mol |
Nombre IUPAC |
3-[(2-chloro-6-fluorophenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H10ClFO2/c17-13-5-3-6-14(18)12(13)8-10-9-20-15-7-2-1-4-11(15)16(10)19/h1-8H,9H2 |
Clave InChI |
YYJMAENVZAGDGJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CC=C3O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



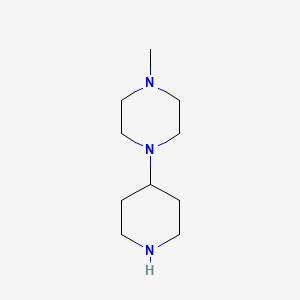
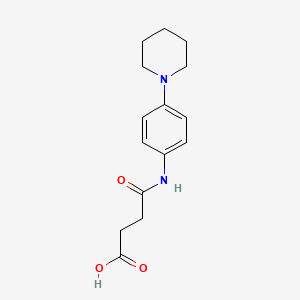
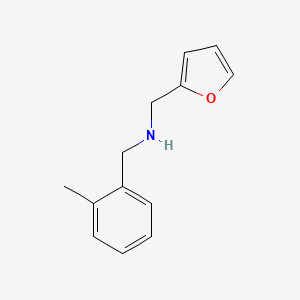
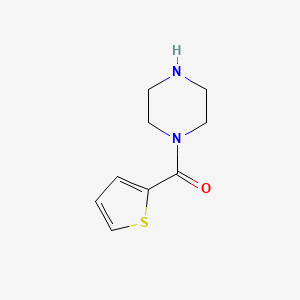
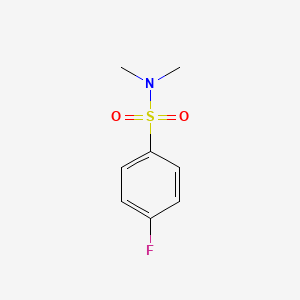
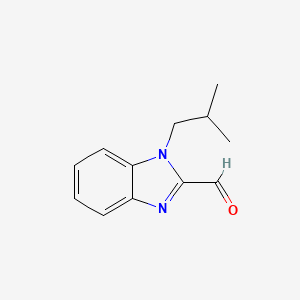
![Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1300343.png)
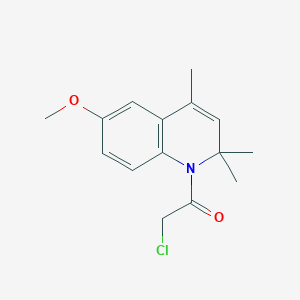
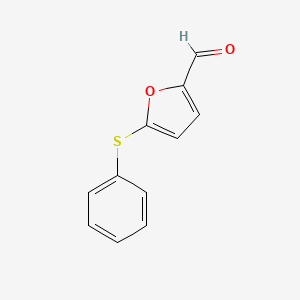
![4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300351.png)
